molecular formula C5H2BrClINO B12808009 4-Bromo-2-chloro-6-iodopyridin-3-ol

4-Bromo-2-chloro-6-iodopyridin-3-ol

Cat. No.: B12808009
M. Wt: 334.34 g/mol
InChI Key: OVSKBANUIFOSAU-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-iodopyridin-3-ol is a halogenated pyridine derivative with the molecular formula C5H2BrClINO and a molecular weight of 334.34 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine at specific positions using reagents such as bromine, chlorine, and iodine under controlled conditions . The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions in specialized reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

4-Bromo-2-chloro-6-iodopyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, affecting their function and activity. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-3-iodopyridine: Similar structure but with different halogen positions.

    4-Bromo-6-chloropyridin-3-ol: Lacks the iodine atom.

    2-Chloro-4-iodopyridin-3-ol: Different halogenation pattern.

Uniqueness

4-Bromo-2-chloro-6-iodopyridin-3-ol is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C5H2BrClINO

Molecular Weight

334.34 g/mol

IUPAC Name

4-bromo-2-chloro-6-iodopyridin-3-ol

InChI

InChI=1S/C5H2BrClINO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H

InChI Key

OVSKBANUIFOSAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1I)Cl)O)Br

Origin of Product

United States

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